Quantitative Accuracy and Precision Achieved in Urinary Acylglycine Analysis Using Deuterated Internal Standards
While a direct head-to-head study for N-Valerylglycine-d2 is not available, its utility is supported by a class of evidence from a validated LC-MS/MS method for urinary acylglycines. In this study, deuterated internal standards (including one for valerylglycine) were used to achieve high analytical precision, with within-run and between-run imprecisions (CV) of less than 10% for all acylglycines measured [1]. This performance metric, which is contingent upon the use of a deuterated IS, defines the analytical baseline for quantitative acylglycine analysis and would not be attainable with an unlabeled analog.
| Evidence Dimension | Method Precision (Imprecision, CV%) |
|---|---|
| Target Compound Data | Not measured directly; study utilizes deuterated valerylglycine standard. |
| Comparator Or Baseline | Unlabeled N-Valerylglycine (Cannot be used as an internal standard to correct for matrix effects). |
| Quantified Difference | CV < 10% (using deuterated IS) vs. Uncontrolled matrix effects (using unlabeled analog). |
| Conditions | LC-ESI-MS/MS analysis of 18 acylglycines in human urine. |
Why This Matters
This validates that the class of deuterated standards enables the method precision (CV<10%) required for clinical diagnostic applications, a performance level unachievable with unlabeled compounds.
- [1] Ombrone, D., et al. (2011). Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: Application to the diagnosis of inborn errors of metabolism. Analytical Biochemistry, 417(1), 122-128. View Source
